4-Bromo-2-chloro-5-fluoropyrimidine
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Overview
Description
4-Bromo-2-chloro-5-fluoropyrimidine is a halogenated pyrimidine . It is often used to synthesize active pharmaceutical ingredients (APIs), such as antibiotics . It is also used to synthesize ligands for iridium complexes .
Synthesis Analysis
This compound can be synthesized from 2-Chloro-5-fluoropyrimidine . The synthesis process involves bromination of 2-Chloro-5-fluoropyrimidine .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a molecular weight of 211.42 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It has a molecular weight of 211.42 . The InChI code is 1S/C4HBrClFN2/c5-3-2(7)1-8-4(6)9-3/h1H .Scientific Research Applications
Halogen/Halogen Displacement Research
In a study by Schlosser and Cottet (2002), 4-Bromo-2-chloro-5-fluoropyrimidine and related compounds were used to explore halogen/halogen displacement in pyridines and other heterocycles. This research is significant for understanding chemical reactions involving halogen displacement, which is crucial in the synthesis of various organic compounds, including pharmaceuticals (Schlosser & Cottet, 2002).
Anticancer Research
Several studies have focused on the role of fluoropyrimidines, compounds related to this compound, in cancer treatment. For instance, the enhancement of the antitumor activity of 5-fluorouracil (5-FU) by inhibiting dihydropyrimidine dehydrogenase activity using related compounds was explored by Takechi et al. (2002). This research is crucial for improving cancer treatment strategies, particularly in enhancing the efficacy of existing chemotherapy agents (Takechi et al., 2002).
Synthesis of Novel Compounds
Wada et al. (2012) investigated the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors. This research is important for drug discovery, especially in identifying new molecules that could serve as effective treatments for various diseases, including cancer (Wada et al., 2012).
Antiviral Research
In the field of antiviral research, compounds like this compound have been used to synthesize fluorinated pyrimidines with potential antitubercular activity. Verbitskiy et al. (2016) explored the synthesis and evaluation of fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines, revealing their promising activity against Mycobacterium tuberculosis and other strains (Verbitskiy et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 2-chloro-5-fluoropyrimidine have been used in the synthesis of benzamide scaffolds as potent antagonists against p2x7 receptors .
Mode of Action
Related compounds like 2-bromo-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . They can also be employed in palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .
properties
IUPAC Name |
4-bromo-2-chloro-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClFN2/c5-3-2(7)1-8-4(6)9-3/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZWYHNOTNPZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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